molecular formula C5H8FNO2 B555197 (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 2507-61-1

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No. B555197
CAS RN: 2507-61-1
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-DMTCNVIQSA-N
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Description

“(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” is a compound that has been studied in the context of its potential applications in various fields1. However, it’s important to note that the specific details about this compound might not be fully available or might be limited.



Synthesis Analysis

The synthesis of compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” has been reported in the literature. For instance, a stereoselective synthesis of (2S,4R)‐4‐Hydroxypipecolic Acid has been described, which involves a new synthetic route to enantiopure (2S,4R)‐4‐hydroxypipecolic acid from commercial ethyl (3S)‐4‐chloro‐3‐hydroxybutanoate2. However, the specific synthesis process for “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might require further research and experimentation.



Molecular Structure Analysis

The molecular structure of compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” has been analyzed in various studies. For example, the structure of (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid hydrochloride has been reported, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties3. However, the specific molecular structure analysis of “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might not be fully available or might be limited.



Chemical Reactions Analysis

The chemical reactions involving compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” have been studied. For instance, a study reported a convenient synthetic route to (2S,4R)-4-methylproline and its exploration for protein engineering of thioredoxin4. However, the specific chemical reactions involving “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might require further research and experimentation.



Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” have been analyzed. For instance, the properties of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid have been reported, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and other properties6. However, the specific physical and chemical properties of “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might not be fully available or might be limited.


Scientific Research Applications

  • Organic Synthesis : This compound can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes, including the selection of reagents and reaction conditions.

  • Drug Development : It can be used in the development of new drugs . Drug development involves the process of bringing a new pharmaceutical drug to the market once a lead compound has been identified through the process of drug discovery.

  • Amino Acid Derivative : This compound is a proline derivative . Amino acids and their derivatives are used in a variety of applications, including as building blocks for proteins, as signaling molecules, and in the synthesis of a variety of other biomolecules.

  • Ergogenic Supplements : Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .

  • Chemical Storage : This compound can be stored at room temperature and has a molecular weight of 133.12 . The storage and handling of chemicals is a crucial aspect of many scientific fields, including chemistry and biochemistry.

  • Commercial Use : Amino acids and their derivatives, including “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety And Hazards

The safety and hazards of compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” have been reported. For instance, the safety data sheet of (2S,4R)-4-METHYLGLUTAMIC ACID is available7. However, the specific safety and hazards of “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might require further research and experimentation.


Future Directions

The future directions of research involving compounds similar to “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” have been discussed. For instance, a study reported the potential of 18F-4-Fluoroglutamine as a new Positron Emission Tomography Tracer in Myeloma8. However, the specific future directions of research involving “(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid” might require further research and experimentation.


properties

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313977
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

CAS RN

2507-61-1, 21156-44-5
Record name (4R)-4-Fluoro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 21156-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
5
Citations
TEF Morgan, LM Riley, AAS Tavares… - The Journal of Organic …, 2021 - ACS Publications
The positron emission tomography imaging agents cis- and trans-4-[ 18 F]fluoro-l-proline are used for the detection of numerous diseases such as pulmonary fibrosis and various …
Number of citations: 4 pubs.acs.org
P Ross-Macdonald, H de Silva, V Patel… - Bioorganic & medicinal …, 2012 - Elsevier
Therapeutic development of a targeted agent involves a series of decisions over additional activities that may be ignored, eliminated or pursued. This paper details the concurrent …
Number of citations: 2 www.sciencedirect.com
AA Berger, JS Völler, N Budisa… - Accounts of chemical …, 2017 - ACS Publications
Conspectus Deciphering the fluorine code is how we describe not only the focus of this Account, but also the systematic approach to studying the impact of fluorine’s incorporation on …
Number of citations: 143 pubs.acs.org
W Guo, T Gharbaoui, JR Lizza, F Meng… - … Process Research & …, 2022 - ACS Publications
The “butterfly-shaped” bicyclic pyrrolidinol ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)-methanol (1) is a key building block for drug candidates, and its practical chemical …
Number of citations: 2 pubs.acs.org
K Sicinski, V Montanari, K Kumar - Frontiers of Organofluorine …, 2020 - World Scientific
The following sections are included: Introduction Fluorinated Molecules in Chemical Biology Applications of Fluorinated Materials in Chemical Biology for Separation, Detection, and …
Number of citations: 0 www.worldscientific.com

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